1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride
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Overview
Description
1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylmethanamine moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is related to urapidil, a drug used for the treatment of essential hypertension and hypertensive emergencies . Urapidil is known to act as an α-blocker and can cross the blood-brain barrier to activate the 5HT-1A receptor .
Mode of Action
Urapidil lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
Urapidil’s unique mechanism can prevent reflex tachycardia in patients .
Result of Action
Its related compound urapidil has been used clinically primarily in the treatment of hypertensive crises and perioperative hypertension .
Action Environment
The synthesis of related compounds involves specific conditions such as the use of certain catalysts and solvents .
Biochemical Analysis
Biochemical Properties
1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with β-adrenergic receptors, acting as an agonist . This interaction can lead to the activation of signaling pathways that regulate various physiological processes. Additionally, this compound may interact with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with β-adrenergic receptors can lead to the activation of downstream signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, this compound may impact gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. As a β-adrenergic receptor agonist, this compound binds to these receptors, triggering conformational changes that activate intracellular signaling pathways . Additionally, this compound may inhibit or activate enzymes involved in its metabolism, leading to changes in gene expression and cellular function . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as bronchodilation and enhanced β-adrenergic receptor activity . At higher doses, it can cause toxic or adverse effects, including cardiovascular and neurological disturbances . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation primarily through the action of cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of various metabolites that can influence the compound’s overall pharmacokinetics and pharmacodynamics. Additionally, this compound may affect metabolic flux and metabolite levels by modulating enzyme activity and expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in its metabolism . Understanding the subcellular distribution of this compound is essential for elucidating its precise biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride typically involves the reaction of 2-methoxyaniline with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methoxy group and the amine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Similar in structure but contains a piperazine ring instead of a methylmethanamine moiety.
1-(2-Methoxyphenyl)-N-ethylmethanamine: Similar but with an ethyl group instead of a methyl group.
2-Methoxyphenethylamine: Contains a phenethylamine backbone with a methoxy group.
Uniqueness
1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group and the methylmethanamine moiety allows for versatile chemical modifications and interactions with biological targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-7-8-5-3-4-6-9(8)11-2;/h3-6,10H,7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSDCCXFZHIKQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.